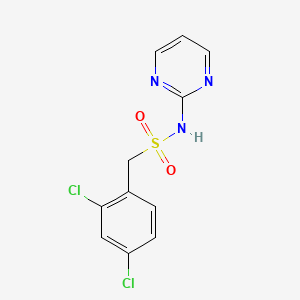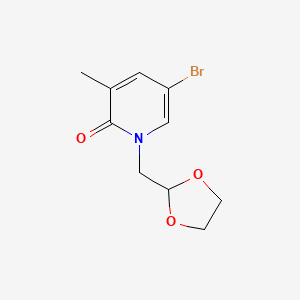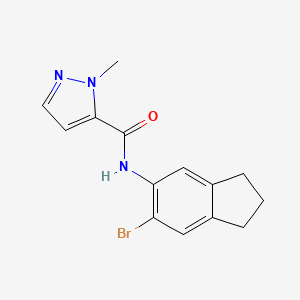
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide, also known as A-769662, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. A-769662 is a potent activator of AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy homeostasis.
作用机制
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide activates AMPK by allosterically binding to the γ subunit of the enzyme. This leads to conformational changes in the enzyme, which enhances its activity towards its downstream targets. AMPK activation by 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for cellular energy homeostasis. In addition, 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been shown to inhibit mTOR signaling, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been shown to have several biochemical and physiological effects in various cell types and tissues. These include increased glucose uptake and insulin sensitivity, increased fatty acid oxidation, increased mitochondrial biogenesis, and inhibition of mTOR signaling. In addition, 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation in animal models of neurodegenerative disorders, and improve cognitive function.
实验室实验的优点和局限性
One of the major advantages of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide is its potency and specificity towards AMPK activation. This allows for the precise modulation of cellular energy homeostasis, which is important for studying the role of AMPK in various physiological and pathological conditions. However, one of the limitations of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide is its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
未来方向
For 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide research include the development of more potent and selective activators of AMPK, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanisms of action. In addition, the use of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
合成方法
The synthesis of 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide involves the reaction of 2,4-dichlorobenzaldehyde with 2-aminopyrimidine in the presence of sodium hydride to form 1-(2,4-dichlorophenyl)-2-amino-4,6-dimethylpyrimidine. This intermediate compound is then reacted with methanesulfonyl chloride to form the final product, 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide.
科学研究应用
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. In diabetes, 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells by activating AMPK. In cancer, 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide has been shown to improve cognitive function and reduce neuroinflammation in animal models.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-N-pyrimidin-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2S/c12-9-3-2-8(10(13)6-9)7-19(17,18)16-11-14-4-1-5-15-11/h1-6H,7H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGNRDRYMRYPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Bromo-2,3-difluorophenoxy)methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B7679680.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonyl]propan-1-ol](/img/structure/B7679687.png)
![5-[(5-Bromo-2,3-difluorophenoxy)methyl]-1-methyl-1,2,4-triazole](/img/structure/B7679688.png)

![2-[4-(1,3-Dioxolan-2-ylmethoxy)phenyl]ethanol](/img/structure/B7679704.png)
![N-[(5-phenyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynylethanesulfonamide](/img/structure/B7679718.png)
![3-(1,5-Dimethylpyrazol-4-yl)-5-[(3-fluoro-4-methylphenoxy)methyl]-1,2-oxazole](/img/structure/B7679721.png)
![1-(Cyclobutylmethyl)-3-[2-(3-hydroxyphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7679723.png)

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)
![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)
![1-[2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]ethyl]-1-methyl-3-(thiophen-3-ylmethyl)urea](/img/structure/B7679763.png)